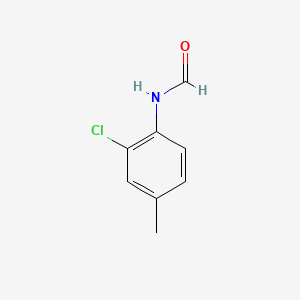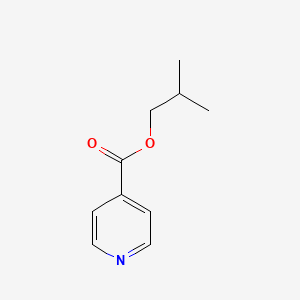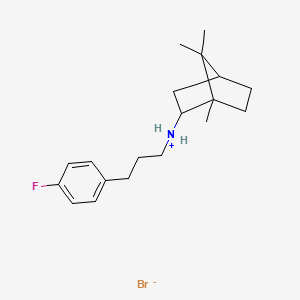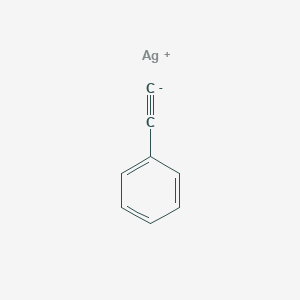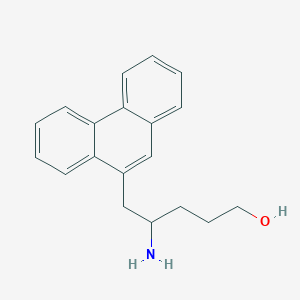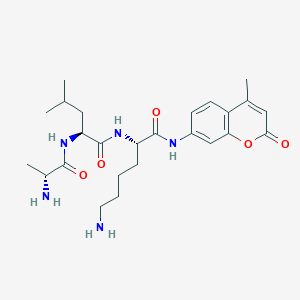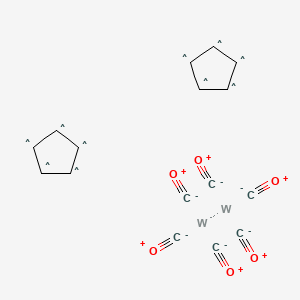
E-2-methyl-4-phthalimidobut-2-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-2-methyl-4-phthalimidobut-2-enol: is an organic compound characterized by its unique structure, which includes a phthalimide group and an enol functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E-2-methyl-4-phthalimidobut-2-enol typically involves the reaction of a phthalimide derivative with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound, followed by protonation to yield the enol form.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: E-2-methyl-4-phthalimidobut-2-enol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The enol group can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
E-2-methyl-4-phthalimidobut-2-enol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of E-2-methyl-4-phthalimidobut-2-enol involves its ability to form enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
E-2-methyl-4-phthalimidobut-2-enoate: This ester derivative shares a similar structure but differs in its reactivity and applications.
2-methyl-4-phthalimidobut-2-enone: This ketone derivative has different chemical properties and reactivity.
Uniqueness: E-2-methyl-4-phthalimidobut-2-enol is unique due to its enol functional group, which imparts distinct reactivity compared to its ester and ketone counterparts. This makes it valuable in specific synthetic applications where enol intermediates are required.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-[(E)-4-hydroxy-3-methylbut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c1-9(8-15)6-7-14-12(16)10-4-2-3-5-11(10)13(14)17/h2-6,15H,7-8H2,1H3/b9-6+ |
InChI-Schlüssel |
IWLNOTCPWIIWIY-RMKNXTFCSA-N |
Isomerische SMILES |
C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/CO |
Kanonische SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
